Bis(2,2,2-trichloroethyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,2-trichloroethyl) hexanedioate is an organic compound with the molecular formula C10H12Cl6O4 It is characterized by the presence of two 2,2,2-trichloroethyl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trichloroethyl) hexanedioate typically involves the esterification of hexanedioic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trichloroethyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The trichloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2,2,2-trichloroethanol.
Reduction: Hexanediol and 2,2,2-trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,2-trichloroethyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,2,2-trichloroethyl) hexanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of hexanedioic acid and 2,2,2-trichloroethanol. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trichloroethyl) azodicarboxylate
- Bis(2,2,2-trichloroethyl) carbonate
- Bis(2,2,2-trichloroethyl) phosphate
Uniqueness
Bis(2,2,2-trichloroethyl) hexanedioate is unique due to its specific ester structure and the presence of two 2,2,2-trichloroethyl groups. This configuration imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
57392-52-6 |
---|---|
Molecular Formula |
C10H12Cl6O4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
bis(2,2,2-trichloroethyl) hexanedioate |
InChI |
InChI=1S/C10H12Cl6O4/c11-9(12,13)5-19-7(17)3-1-2-4-8(18)20-6-10(14,15)16/h1-6H2 |
InChI Key |
ORLGXGVFGFWARG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(Cl)(Cl)Cl)CC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.